molecular formula C8H13N3S B12994963 N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine

N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine

Cat. No.: B12994963
M. Wt: 183.28 g/mol
InChI Key: QRVDTMKKXCXJQI-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring connected by an ethylamine linker. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, while thietane rings are less common but have unique chemical properties that make them interesting for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, followed by the reaction with a thietane precursor under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, while the thietane ring may provide additional binding affinity or specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thietane-containing molecules. Examples include:

    2-(1H-Pyrazol-4-yl)ethylamine: A simpler analogue without the thietane ring.

    Thietan-3-amine: A compound with the thietane ring but lacking the pyrazole moiety.

Uniqueness

N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine is unique due to the combination of the pyrazole and thietane rings, which imparts distinct chemical and biological properties. This combination can lead to enhanced binding affinity, specificity, and potential therapeutic effects compared to simpler analogues .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

N-[2-(1H-pyrazol-4-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C8H13N3S/c1(7-3-10-11-4-7)2-9-8-5-12-6-8/h3-4,8-9H,1-2,5-6H2,(H,10,11)

InChI Key

QRVDTMKKXCXJQI-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC2=CNN=C2

Origin of Product

United States

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